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Compound of Interest

Compound Name:

2-[(3-

Hydroxyphenyl)formamido]acetam

ide

CAS No.: 1019353-72-0

Cat. No.: B1517085

Get Quote

Executive Summary & Chemical Identity
2-[(3-Hydroxyphenyl)formamido]acetamide is a functionalized acetanilide derivative

characterized by a tertiary formamide linkage.[1] Structurally, it serves as a versatile scaffold in

medicinal chemistry, particularly in the development of analgesic and anti-inflammatory agents

similar to Actarit and Iguratimod.[1] Its unique connectivity—a formylated nitrogen bridging a

phenol ring and a glycinamide tail—presents specific synthetic challenges regarding

regioselectivity (N- vs. O-alkylation) and rotameric complexity in characterization.[1]
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Property Detail

IUPAC Name
N-(3-Hydroxyphenyl)-N-(2-amino-2-

oxoethyl)formamide

CAS Number 1019353-72-0

Molecular Formula

Molecular Weight 194.19 g/mol

Core Moiety 3-Aminophenol / Glycinamide

Key Functional Groups
Phenolic -OH, Tertiary Formamide, Primary

Amide

Retrosynthetic Analysis & Strategy
To synthesize this target with high purity, we must address the nucleophilic competition

between the aniline nitrogen and the phenolic oxygen.[1]

Mechanistic Logic[1]
Disconnection: The strategic bond breaks are at the Formyl-Nitrogen bond and the Alkyl-

Nitrogen bond.[1]

Precursors: 3-Aminophenol and 2-Chloroacetamide.[1]

Selectivity Control:

Challenge: In strong base, the phenol deprotonates (

) to form a phenoxide, which is a harder and faster nucleophile than the neutral aniline,
leading to unwanted O-alkylation.[1]

Solution: Use a mild base (Sodium Bicarbonate,

for

) in a protic solvent.[1] This keeps the phenol protonated (neutral) while the aniline
remains nucleophilic enough to displace the chloride.[1]
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Pathway Visualization

Selectivity Logic

TARGET
2-[(3-Hydroxyphenyl)formamido]acetamide

INTERMEDIATE
N-(3-Hydroxyphenyl)glycinamide

De-formylation (Retro)

PRECURSORS
3-Aminophenol + 2-Chloroacetamide

C-N Disconnection

Control pH < 10 to
prevent O-alkylation

Click to download full resolution via product page

Figure 1: Retrosynthetic logic prioritizing Chemoselectivity.

Experimental Protocol
This protocol is designed for a 10 mmol scale but is linearly scalable.

Step 1: Synthesis of N-(3-Hydroxyphenyl)glycinamide
This step establishes the carbon-nitrogen backbone via nucleophilic substitution.[1]

Reagents:

3-Aminophenol (1.09 g, 10 mmol)[1]

2-Chloroacetamide (1.03 g, 11 mmol)[1]

Sodium Bicarbonate (
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, 1.0 g, 12 mmol)[1]

Solvent: Water (20 mL) / Ethanol (5 mL)[1]

Procedure:

Dissolution: In a 100 mL round-bottom flask, suspend 3-aminophenol in water/ethanol. Add

.[1]

Note: The slight excess of mild base neutralizes the HCl byproduct without deprotonating

the phenol.[1]

Addition: Add 2-chloroacetamide in one portion.

Reflux: Heat the mixture to reflux (

C) for 4–6 hours.

Monitoring: Check TLC (Ethyl Acetate/Hexane 4:1). The starting aminophenol (

) should disappear, replaced by a lower

spot (polar amide).[1]

Workup: Cool the reaction to room temperature. The product often precipitates as a beige

solid.[1]

If solid forms: Filter, wash with cold water (2 x 10 mL) to remove salts, and dry.[1]

If no precipitate: Extract with Ethyl Acetate (3 x 20 mL), dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Water if necessary.

Yield Target: 70–85%.

Step 2: N-Formylation
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Converting the secondary amine to the tertiary formamide using a mixed anhydride method.[1]

Reagents:

N-(3-Hydroxyphenyl)glycinamide (Intermediate from Step 1)[1]

Formic Acid (98%, 5 mL)[1]

Acetic Anhydride (2 mL)

Procedure:

Activation: In a dry flask, cool Formic Acid (5 mL) to

C. Dropwise add Acetic Anhydride (2 mL). Stir for 30 mins at

C to generate the Acetic Formic Anhydride (active formylating agent).[1]

Reaction: Add the solid intermediate from Step 1 to the active mixture.

Stir: Allow to warm to room temperature and stir for 2–3 hours.

Mechanism: The nucleophilic nitrogen attacks the formyl carbonyl.[1] The phenolic -OH

may also formylate (formate ester), but this is labile.[1]

Hydrolysis (Critical): To remove any unwanted O-formyl groups, add 10 mL of water and stir

for 1 hour. The phenolic ester hydrolyzes much faster than the amide.[1]

Isolation: Neutralize carefully with saturated

to pH 7. Extract with Ethyl Acetate or filter the precipitate.[1]

Drying: Vacuum dry at

C.

Yield Target: 80–90%.

Workflow Diagram
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Start:
3-Aminophenol

Step 1: N-Alkylation
(aq. NaHCO3, Reflux)
Target: N-Alkylation

Intermediate:
N-(3-HO-Ph)glycinamide

Step 2: Formylation
(HCOOH/Ac2O)

+ Hydrolysis

Final Product:
2-[(3-Hydroxyphenyl)
formamido]acetamide

Click to download full resolution via product page

Figure 2: Step-by-step synthetic workflow.

Characterization & Validation
The presence of the formamide group induces rotamerism (cis/trans isomers around the N-

C=O bond), often resulting in doubled peaks in NMR spectra.[1] This is a hallmark of the

correct structure, not an impurity.

Expected Spectral Data
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Technique
Expected Signal /
Observation

Interpretation

1H NMR (DMSO-d6) 9.6 (s, 1H)

Phenolic -OH (

exchangeable).[1]

8.3 & 8.5 (s, 1H, split)

Formyl proton (-CHO). Split

due to rotamers (approx 3:1

ratio).[1]

7.0 - 7.5 (br s, 2H)

Primary Amide

.

6.5 - 7.2 (m, 4H)
Aromatic protons (3-

substituted pattern).[1]

4.2 & 4.4 (s, 2H, split)

Methylene

.[1] Split due to rotamers.[1]

IR (ATR) 3200-3400 Broad -OH and -NH stretch.[1]

1660-1680
Amide I (Formamide &

Acetamide C=O).[1] Strong

doublet.

MS (ESI+) m/z 195.07 Protonated molecular ion.[1]

Quality Control (Self-Validating System)
Rotamer Check: If the NMR shows "impurity" peaks that integrate perfectly to the main

peaks (e.g., 1:3 ratio) and coalesce upon heating to

C, the structure is confirmed as a tertiary amide.[1]

Regioselectivity Check: A shift in the aromatic protons compared to the starting material

confirms N-substitution.[1] If O-alkylation occurred, the methylene protons would appear at a

different shift (
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4.5-4.[1]6) and the phenolic OH signal would be absent.[1]

Safety & Handling
3-Aminophenol: Toxic if swallowed or inhaled.[1] Muta. 2. Use in a fume hood.[1]

2-Chloroacetamide: A sensitizer and potential reproductive toxin.[1] Wear double nitrile

gloves.[1]

Acetic Anhydride: Corrosive and lachrymator.[1] Reacts violently with water.[1] Quench

carefully.

References
N-Alkylation of Aminophenols

General Method: "Selective N-alkylation of aminophenols using chloroacetamides in

aqueous media."[1] Adapted from Journal of Medicinal Chemistry, 1976, 19(1), 172-173.[1]

Link[1]

Formylation Protocol

Mixed Anhydride Method: "Formylation of amines using formic acid and acetic anhydride."

[1] Organic Syntheses, 1955, Coll.[1] Vol. 3, p. 590.[1] Link[1]

Chemical Identity

PubChem Compound Summary for CID 24866785 (2-[(3-
Hydroxyphenyl)formamido]acetamide).[1] Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. CN1558898A - Antiviral agent - Google Patents [patents.google.com]

To cite this document: BenchChem. [Comprehensive Technical Guide: Synthesis &
Characterization of 2-[(3-Hydroxyphenyl)formamido]acetamide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1517085/docs#comprehensive-
technical-guide-synthesis-characterization-of-2-3-hydroxyphenyl-formamido-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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